1-Isopropyl-5-methyl-1H-pyrazole-3-sulfonyl chloride
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Overview
Description
1-Isopropyl-5-methyl-1H-pyrazole-3-sulfonyl chloride is a chemical compound characterized by its unique structure, which includes a pyrazole ring substituted with isopropyl and methyl groups, and a sulfonyl chloride functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Isopropyl-5-methyl-1H-pyrazole-3-sulfonyl chloride typically involves the reaction of 1-Isopropyl-5-methyl-1H-pyrazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The process may involve the use of solvents such as dichloromethane or chloroform to facilitate the reaction and improve yield .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar methodologies. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Isopropyl-5-methyl-1H-pyrazole-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Reduction Reactions: The compound can be reduced to the corresponding sulfonyl hydride under specific conditions.
Oxidation Reactions: Oxidation of the pyrazole ring can lead to the formation of pyrazole N-oxide derivatives.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Major Products:
Sulfonamides: Formed by the reaction with amines
Sulfonate Esters: Formed by the reaction with alcohols
Sulfonothioates: Formed by the reaction with thiols
Scientific Research Applications
1-Isopropyl-5-methyl-1H-pyrazole-3-sulfonyl chloride has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Isopropyl-5-methyl-1H-pyrazole-3-sulfonyl chloride is primarily based on its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to participate in various substitution reactions, forming stable sulfonamide, sulfonate ester, and sulfonothioate products .
Comparison with Similar Compounds
- 1-Isopropyl-3-methyl-1H-pyrazole-5-sulfonyl chloride
- 3-Methyl-1-phenyl-1H-pyrazole-5-sulfonyl chloride
- 1-Isopropyl-5-methyl-1H-pyrazole-4-sulfonyl chloride
Uniqueness: 1-Isopropyl-5-methyl-1H-pyrazole-3-sulfonyl chloride is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and the types of reactions it undergoes. The presence of both isopropyl and methyl groups can also affect the compound’s steric and electronic properties, making it distinct from other similar compounds .
Properties
IUPAC Name |
5-methyl-1-propan-2-ylpyrazole-3-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClN2O2S/c1-5(2)10-6(3)4-7(9-10)13(8,11)12/h4-5H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKQXGASDHQOLJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(C)C)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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